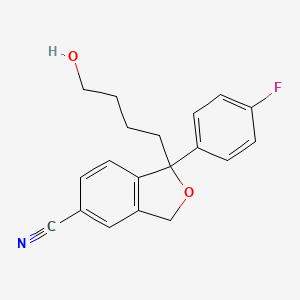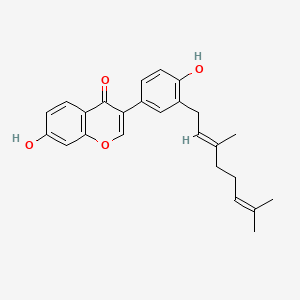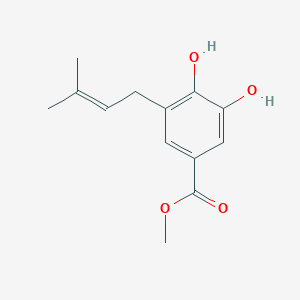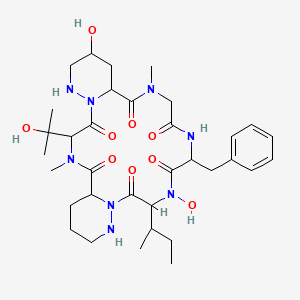
Pargamicin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pargamicin A is a natural product found in Amycolatopsis with data available.
Aplicaciones Científicas De Investigación
Antibacterial Properties
Pargamicin A, a novel cyclic peptide antibiotic, was isolated from the culture broth of an actinomycete strain and identified as a member of the genus Amycolatopsis. Its potent antibacterial activity against Staphylococcus aureus, including MRSA, and Enterococcus faecalis/faecium, including VRE, is noteworthy (Igarashi et al., 2008). Further studies revealed that pargamicin A's rapid bactericidal activity correlates with the perturbation of bacterial cell membrane potential and membrane function (Hashizume et al., 2010).
Total Synthesis and Structural Analysis
The total synthesis of pargamicin A has been reported, providing a way to study its structure and potential modifications for enhancing its efficacy. This approach is crucial for the development of structure-activity relationships and access to other sterically congested piperazic acid-containing natural products (Elbatrawi et al., 2022).
Inhibition of Poly(ADP-ribose) Glycohydrolase
Pargamicin A has been found to inhibit poly(ADP-ribose) glycohydrolase (Parg) activity, a notable property that may have implications for therapeutic uses beyond its antibacterial activity (Masutani et al., 2002).
Discovery of Related Compounds
During the optimization of pargamicin A production, novel cyclic depsipeptide compounds, valgamicins A, C, T, and V, were discovered. Although these valgamicins did not show potent antibacterial activity, their discovery expands the understanding of related compounds and their potential applications (Hashizume et al., 2017).
Propiedades
Nombre del producto |
Pargamicin A |
|---|---|
Fórmula molecular |
C34H52N8O9 |
Peso molecular |
716.8 g/mol |
Nombre IUPAC |
16-benzyl-13-butan-2-yl-14,24-dihydroxy-3-(2-hydroxypropan-2-yl)-4,20-dimethyl-1,4,10,11,14,17,20,26-octazatricyclo[20.4.0.06,11]hexacosane-2,5,12,15,18,21-hexone |
InChI |
InChI=1S/C34H52N8O9/c1-7-20(2)27-32(48)40-24(14-11-15-35-40)31(47)39(6)28(34(3,4)50)33(49)41-25(17-22(43)18-36-41)30(46)38(5)19-26(44)37-23(29(45)42(27)51)16-21-12-9-8-10-13-21/h8-10,12-13,20,22-25,27-28,35-36,43,50-51H,7,11,14-19H2,1-6H3,(H,37,44) |
Clave InChI |
RKUJJLKDDIAXRJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1C(=O)N2C(CCCN2)C(=O)N(C(C(=O)N3C(CC(CN3)O)C(=O)N(CC(=O)NC(C(=O)N1O)CC4=CC=CC=C4)C)C(C)(C)O)C |
Sinónimos |
pargamicin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



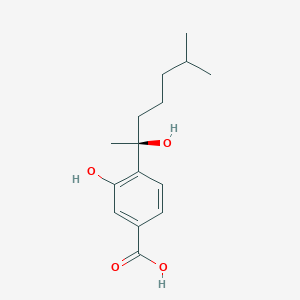
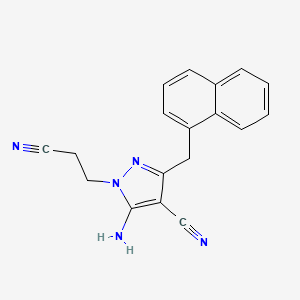
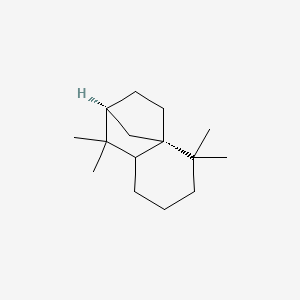
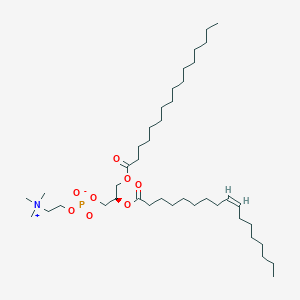
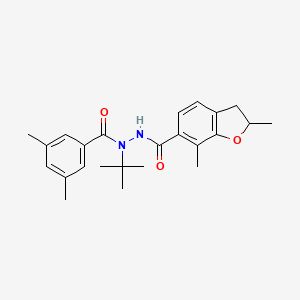
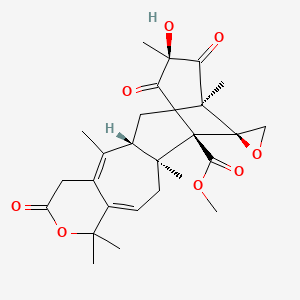
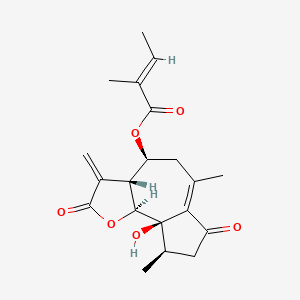
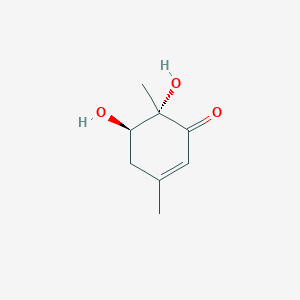
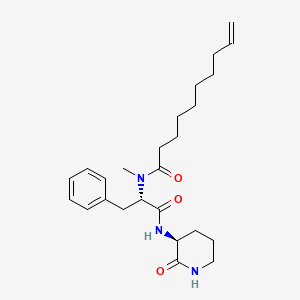
![6-{(1S)-1-[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}quinoline](/img/structure/B1262892.png)
